N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted phenyl group (5-chloro-2-methoxyphenyl) and a dihydrobenzofuran-linked hydroxyethyl moiety. The 5-chloro-2-methoxyphenyl group may confer enhanced lipophilicity and receptor-binding specificity, while the dihydrobenzofuran moiety could influence metabolic stability and bioavailability .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-26-17-5-3-13(20)9-14(17)22-19(25)18(24)21-10-15(23)11-2-4-16-12(8-11)6-7-27-16/h2-5,8-9,15,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXZZSPASAAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves a multi-step process:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide core.
Introduction of the chloro-methoxyphenyl group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the oxalamide backbone using a suitable coupling reagent.
Attachment of the dihydrobenzofuran moiety: The final step involves the addition of the dihydrobenzofuran group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: to enhance efficiency and scalability.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases for substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its properties in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide exerts its effects involves:
Molecular Targets: Potential targets include enzymes and receptors that interact with the chloro-methoxyphenyl and dihydrobenzofuran moieties.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their properties, based on evidence:
Key Findings from Comparative Analysis
Antiviral Activity: The target compound’s dihydrobenzofuran group distinguishes it from BNM-III-170 () and thiazolyl-piperidinyl derivatives (), which exhibit potent HIV entry inhibition via CD4-binding mimicry. The absence of a guanidinomethyl or piperidinyl group in the target compound may reduce antiviral efficacy but improve metabolic stability .
Flavoring Applications :
- Compared to S336 (), the target compound’s dihydrobenzofuran and chloro-methoxyphenyl groups may reduce metabolic lability. S336 undergoes rapid hepatic metabolism without amide hydrolysis, whereas dihydrobenzofuran derivatives are often more resistant to oxidative degradation .
However, the chloro-methoxyphenyl group could introduce phase I oxidative pathways (e.g., demethylation or hydroxylation) . Safety thresholds (NOEL values) for flavoring oxalamides (e.g., 100 mg/kg/day) indicate low toxicity, which may extrapolate to the target compound if structurally aligned .
Synthetic Challenges :
Q & A
Q. Key conditions :
- Temperature control (e.g., –10°C for oxalyl chloride reactions).
- Solvent selection (DMF for polar intermediates, dichloromethane for acid-sensitive steps).
- Moisture exclusion to prevent hydrolysis of reactive intermediates .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Basic
Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C2, dihydrobenzofuran linkage) and detects stereochemical impurities. Elevated temperature (50°C) may resolve overlapping signals in DMSO-d₆ .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and fragments (e.g., cleavage at the oxalamide bond) .
- HPLC : Reverse-phase C18 columns (e.g., 90% purity threshold) with UV detection (λ = 254 nm) assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .
Q. Supplementary methods :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
How do variations in substituents on the phenyl and dihydrobenzofuran moieties influence the compound's biological activity and binding affinity to target proteins?
Advanced
Structural-activity relationships (SAR) :
- Phenyl ring modifications :
- Electron-withdrawing groups (e.g., Cl at C5) enhance metabolic stability but may reduce solubility. Substitution with -NO₂ or -CF₃ alters electronic profiles, affecting target binding .
- Methoxy vs. ethoxy at C2: Larger alkoxy groups increase steric hindrance, potentially reducing off-target interactions .
- Dihydrobenzofuran modifications :
- Hydroxyethyl vs. methoxyethyl: The hydroxyl group enables hydrogen bonding with targets (e.g., kinases), while alkylation diminishes polarity and bioavailability .
Case study : Replacing dihydrobenzofuran with thiophene (as in ) reduced binding affinity to serotonin receptors by 40%, highlighting the importance of oxygen heterocycles in target engagement .
What strategies can be employed to resolve contradictions in reported biological activity data across different in vitro studies?
Advanced
Methodological harmonization :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) alongside cell-based assays to differentiate direct binding from downstream effects .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to assay sensitivity limits .
Example : Discrepancies in IC₅₀ values for PDE4 inhibition (1–10 µM) were traced to differences in substrate concentrations (ATP levels varied 2-fold between labs) .
What computational approaches are recommended to model the interaction between this compound and its putative molecular targets?
Advanced
Workflow :
Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses in targets (e.g., kinases, GPCRs). Prioritize flexible docking for conformational sampling of the hydroxyethyl group .
Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze hydrogen-bond occupancy and RMSD fluctuations .
Free-energy calculations : Apply MM-GBSA to estimate binding energies, correlating with experimental IC₅₀ values .
Validation : Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
How can researchers optimize the synthetic pathway to address challenges in stereochemical control and byproduct formation during scale-up?
Advanced
Stereochemical control :
Q. Byproduct mitigation :
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and terminate before side reactions dominate .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to minimize impurities (e.g., <5% diastereomers) .
Q. Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxalamide formation | Oxalyl chloride, DCM, 0°C | 65–75 | |
| Hydroxyethyl coupling | 2-Bromoethanol, K₂CO₃, DMF, 60°C | 50–60 | |
| Final purification | Prep-HPLC (ACN/H₂O + 0.1% TFA) | >90 |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent (R) | Target IC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 5-Cl, 2-OCH₃ | 2.1 ± 0.3 | 0.12 | |
| 5-NO₂, 2-OCH₃ | 4.5 ± 0.7 | 0.08 | |
| Dihydrobenzofuran → Thiophene | 6.8 ± 1.2 | 0.25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
